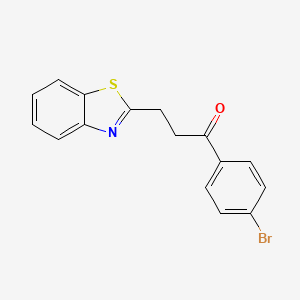
3-(5-methyl-2-furyl)-N-(4-phenoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-methyl-2-furyl)-N-(4-phenoxyphenyl)acrylamide, also known as MPAA, is a synthetic compound that has garnered interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamides, which are known to exhibit diverse biological activities.
作用机制
The mechanism of action of 3-(5-methyl-2-furyl)-N-(4-phenoxyphenyl)acrylamide is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. This inhibition leads to the downregulation of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and physiological effects:
This compound has been shown to exhibit low toxicity in vitro and in vivo. It has been found to be stable in biological fluids, making it a potential candidate for in vivo studies. This compound has also been shown to exhibit good solubility in organic solvents, allowing for easy preparation of stock solutions for laboratory experiments.
实验室实验的优点和局限性
One of the advantages of using 3-(5-methyl-2-furyl)-N-(4-phenoxyphenyl)acrylamide in laboratory experiments is its stability in biological fluids. This allows for the accurate measurement of its biological activity. Additionally, this compound exhibits low toxicity, making it a safe compound to work with. However, one of the limitations of using this compound in laboratory experiments is its low solubility in water. This can make it difficult to prepare solutions for in vitro studies.
未来方向
There are several future directions for research on 3-(5-methyl-2-furyl)-N-(4-phenoxyphenyl)acrylamide. One area of interest is the development of this compound-based anticancer agents. This could involve the synthesis of analogs of this compound to improve its potency and selectivity towards cancer cells. Another area of interest is the development of this compound-based anti-inflammatory agents. This could involve the synthesis of analogs of this compound to improve its activity towards pro-inflammatory cytokines. Additionally, the antimicrobial activity of this compound could be further explored to develop new antimicrobial agents.
合成方法
The synthesis of 3-(5-methyl-2-furyl)-N-(4-phenoxyphenyl)acrylamide involves the reaction of 5-methyl-2-furancarboxylic acid with 4-phenoxyaniline in the presence of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with acryloyl chloride in the presence of triethylamine to yield this compound. The purity of the compound is ensured by recrystallization from a suitable solvent.
科学研究应用
3-(5-methyl-2-furyl)-N-(4-phenoxyphenyl)acrylamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.
属性
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-(4-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-15-7-10-18(23-15)13-14-20(22)21-16-8-11-19(12-9-16)24-17-5-3-2-4-6-17/h2-14H,1H3,(H,21,22)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNANDNWFJUUDV-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862649.png)

![2-methyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5862671.png)
![4,4-dimethyl-6-[2-(2-methylphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5862677.png)

![N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5862686.png)


![1,2-dimethyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5862703.png)
![2-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5862706.png)
![2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5862710.png)


![4-bromo-5-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B5862720.png)